molecular formula C19H28N2O B1613654 Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898762-65-7

Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone

Cat. No. B1613654
CAS RN: 898762-65-7
M. Wt: 300.4 g/mol
InChI Key: HLFJJTDDFOMVKO-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone is a chemical compound available for experimental and research use . It is also available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The molecular weight of Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone is 300.44 . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Catalytic Applications

Research on ketones, including cyclohexanone derivatives, has demonstrated their utility in catalytic processes. For instance, ketones containing N-aryl-substituted oxazolidinones have been prepared and investigated for the epoxidation of olefins, showcasing the potential of such compounds in enhancing the efficiency and selectivity of epoxidation reactions (Shu et al., 2003). Moreover, iron complexes with N-donor ligands have catalyzed the oxygenation of cyclohexane, demonstrating the influence of molecular structure on catalytic activity and selectivity (He et al., 2011).

Organic Synthesis

Cyclohexanone and its derivatives have been central to advances in organic synthesis. Stereoselective assembly of dispirocyclic ketals from cyclohexanones underscores the versatility of these compounds in generating complex molecular architectures (Schmidt et al., 2011). Additionally, the role of cyclohexyl phenyl ketone in directing enantioselective photochemical reactions within chiral liquid crystals highlights the potential for precise control over stereochemical outcomes in photochemical processes (Yang et al., 2013).

Materials Science

In materials science, the synthesis and study of cyclohexanone derivatives contribute to understanding the molecular foundations of material properties. For example, the enantioselective oxidation of nonactivated aliphatic C–H bonds catalyzed by manganese complexes using cyclohexane derivatives has implications for the development of novel materials and catalysts with tailored properties (Milan et al., 2017).

Chemical Mechanism Studies

Cyclohexanone derivatives have also been employed in mechanistic studies, providing insights into the reactivity and interaction of organic molecules. For instance, the investigation into the contrasting C- and O-atom reactivities of ketone and enolate forms of certain cyclohexanone derivatives under different conditions reveals intricate details about reaction pathways and molecular behavior (Ning et al., 2018).

Future Directions

The future directions for the use and study of Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone are not specified in the search results. As it is available for experimental and research use , it may be the subject of future studies in various fields of chemistry.

properties

IUPAC Name

cyclohexyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-20-11-13-21(14-12-20)15-17-9-5-6-10-18(17)19(22)16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFJJTDDFOMVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643906
Record name Cyclohexyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone

CAS RN

898762-65-7
Record name Cyclohexyl[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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